1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and utility in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- has been extensively studied for its applications in:
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway. This modulation can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrolo[3,2-B]pyridine
- 1H-Pyrrolo[2,3-C]pyridine
- 1H-Pyrrolo[2,3-D]pyrimidine
Comparison: 1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher potency in inhibiting specific targets such as FGFR, making it a valuable lead compound in drug discovery .
Eigenschaften
Molekularformel |
C12H15N3 |
---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
4-piperidin-1-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-8-15(9-3-1)11-5-7-14-12-10(11)4-6-13-12/h4-7H,1-3,8-9H2,(H,13,14) |
InChI-Schlüssel |
QTWWJUWXADSYNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C3C=CNC3=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.